

# HPLC-MS/MS method for Dimetridazole detection in tissues

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## Compound Focus: Dimetridazole

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## Introduction and Regulatory Context

**Dimetridazole (DMZ)** is a broad-spectrum anti-anaerobic and antiprotozoal drug historically used to control blackhead disease in poultry [1]. Its presence in animal-derived food poses potential risks to human health, leading to genotoxicity and carcinogenicity concerns [1] [2]. Consequently, regulatory bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA) mandate that DMZ should not be detectable in any animal foods [1]. This zero-tolerance policy necessitates highly sensitive and confirmatory analytical methods to ensure food safety and compliance with regulations.

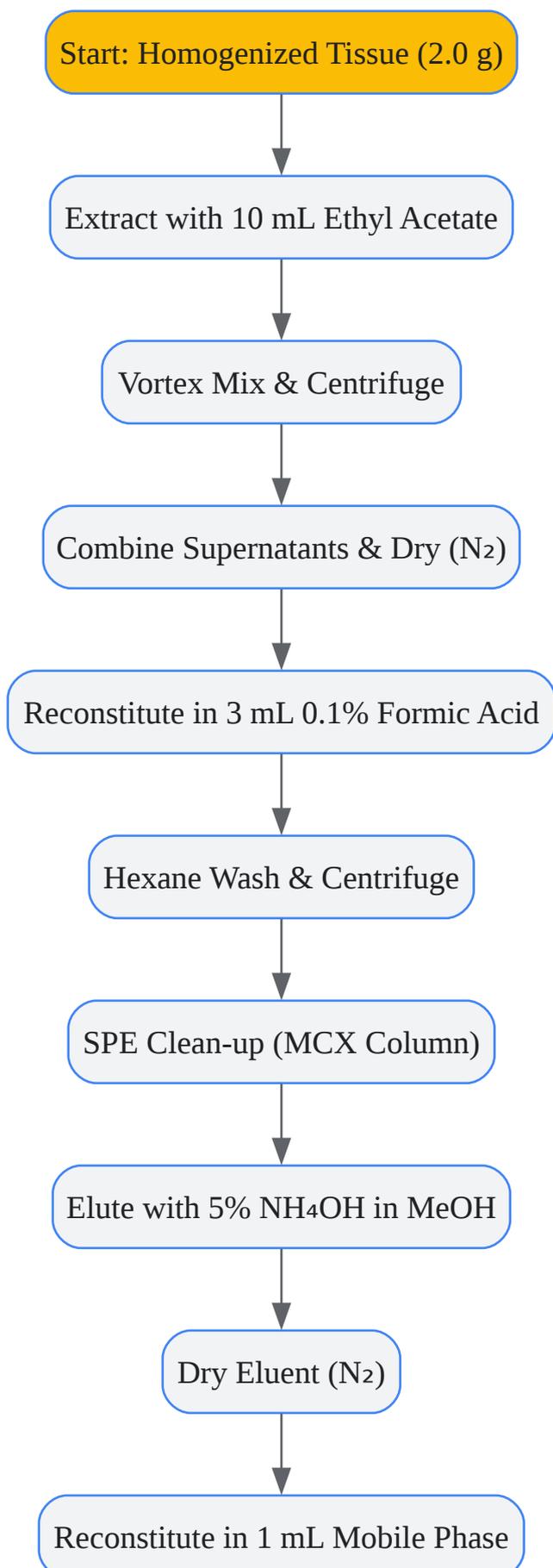
## Experimental Design and Workflow

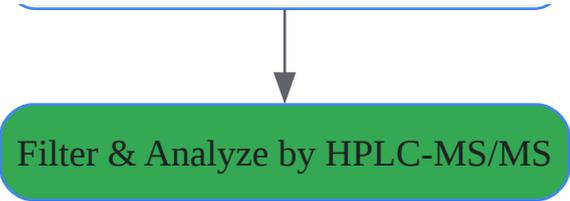
### Instrumentation and Reagents

- **HPLC System:** Agilent 1200 series or equivalent, coupled to a tandem mass spectrometer [1].
- **Mass Spectrometer:** API5500 QTrap or equivalent with Electrospray Ionization (ESI) source operating in positive mode [1].
- **Analytical Column:** Phenomenex Luna C18 Column (150 mm × 2 mm, 5 µm) [1].
- **Standards:** Certified reference standards for DMZ and its metabolite HMMNI [1].

## Sample Preparation Protocol

The sample preparation is critical for obtaining clean extracts and minimizing matrix effects. The workflow for tissue samples is as follows:





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## HPLC-MS/MS Analysis

### Chromatographic Conditions

- **Mobile Phase:**

- A: Water with 0.1% formic acid
- B: Acetonitrile [1]

- **Gradient Program:**

| Time (min) | Flow Rate (mL/min) | %A | %B | |---|---|---|---| | 0 | 0.25 | 90 | 10 | | 5 | 0.25 | 70 | 30 | | 6 | 0.25 | 90 | 10 | | 8 | 0.25 | 90 | 10 | [1] |

- **Column Temperature:** 30°C [1]

- **Injection Volume:** 5 µL [1]

### Mass Spectrometric Detection

The mass spectrometer was operated in Multiple Reaction Monitoring (MRM) mode for high specificity. The following transitions were monitored:

Analyte	Retention Time (min)	Precursor Ion (m/z)	Product Ions (m/z)	Collision Energy (V)
DMZ	4.65	142.2	95.9*, 80.9	22, 33
HMMNI	3.85	158.2	140.4*, 54.8	26, 18

\*Quantitative ion [1]

## Method Validation

The developed method was rigorously validated according to international guidelines [3]. Key validation parameters are summarized below:

Validation Parameter	Result for DMZ & HMMNI
Linearity	$r^2 > 0.99$ over 1–100 ng/g [1]
LOD	0.5 ng/g [1]
LOQ	1.0 ng/g [1]
Accuracy (Recovery)	84.90% - 103.01% [1]
Precision (CV)	<15% (intra- and inter-day) [1]
Specificity	No interference from other matrix components [1]

## Elimination Kinetics and Regulatory Advice

A pivotal application of this method is studying the depletion of drug residues in animals to establish safe withdrawal periods.

- **Residue Depletion Study:** Healthy chickens were fed a diet containing 500 mg/kg DMZ for 10 consecutive days. Tissues and eggs were collected at various time points after drug withdrawal to monitor residue levels [1].
- **Key Findings:**
  - The metabolite **HMMNI** was consistently found at higher concentrations than the parent **DMZ** in all matrices [1].
  - **Sebum (skin fat)** was the accumulating tissue with the slowest elimination rate, with residues detectable up to 168 hours post-withdrawal [1].
  - In eggs, residues peaked on the first day after drug withdrawal and eliminated slowly, with half-lives of **0.45 days for DMZ** and **0.66 days for HMMNI** [1].

- **Recommended Withdrawal Periods:** Based on the residue data and using WT1.4 software, the study recommended a **withdrawal time of 11 days for broilers** and an **egg abandonment period of 14 days** for laying hens [1] [4].

## Application Notes for Researchers

- **Metabolite Inclusion:** Always include the major metabolite HMMNI in the analysis, as it is the primary residue marker and persists longer than the parent drug [1].
- **Matrix Effect Mitigation:** Use isotope-labeled internal standards (e.g., DMZ-d3) wherever possible to effectively compensate for ion suppression/enhancement effects, a common challenge in LC-MS/MS analysis of complex matrices [5].
- **Tissue Selection for Monitoring:** For surveillance purposes, sebum (skin fat) is a key target tissue due to its slow elimination rate, ensuring the longest detection window for non-compliant use [1].
- **Regulatory Compliance:** This sensitive and confirmatory method meets the requirements for monitoring DMZ against the "zero tolerance" standard set by international food safety authorities [1] [5].

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